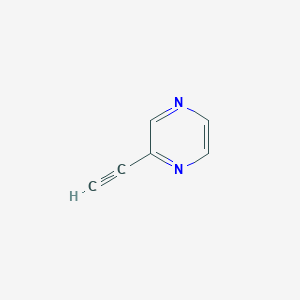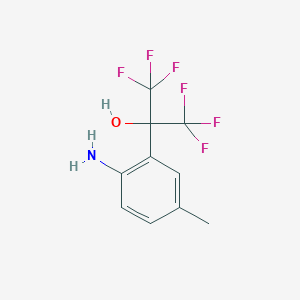
2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
説明
This compound is a fluorinated organic compound with an amino group and a methyl group attached to a phenyl ring. Fluorinated organic compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the fluorine atoms into the organic molecule. This could potentially be achieved through a process known as halogenation .Molecular Structure Analysis
The molecular structure of this compound would include a phenyl ring (a six-membered carbon ring) with an amino group (NH2), a methyl group (CH3), and a hexafluoro-propan-2-ol group attached. The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the amino group, the methyl group, and the fluorine atoms. For example, the amino group might participate in reactions involving the formation or breaking of nitrogen-containing bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms. Fluorine is highly electronegative, which could affect the compound’s reactivity, boiling point, and other properties .科学的研究の応用
Synthesis and Chemical Properties
A convenient synthetic procedure for various 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols, including compounds structurally related to "2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol," has been developed. This method starts from anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane in the presence of tetramethylammonium fluoride, highlighting conditions for selective formation and potential applications in fluoro-containing materials synthesis due to their unique structural and physicochemical properties (Babadzhanova, Kirij, Yagupol'skii, Tyrra, & Naumann, 2005).
Material Science and Polymer Applications
The synthesis and crystal structure of compounds related to "2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol" have been studied, revealing the formation of strong intermolecular hydrogen bonds. These bonds connect molecules into two-dimensional layers, indicating potential applications in the development of fluoro-containing polymers for various industrial applications. The presence of alcoholic and phenolic hydroxyl groups suggests ease of deprotonation, facilitating the synthesis of organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).
Antimicrobial Agent Development
Research into substituted phenyl azetidines, potentially derived from similar compounds, highlights the application in developing antimicrobial agents. These compounds are characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis, suggesting a pathway for producing novel antimicrobial compounds using structures similar to "2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol" (Doraswamy & Ramana, 2013).
Optoelectronics and Advanced Materials
Novel soluble polyimides derived from aromatic diamine monomers show promise for optoelectronics and advanced materials applications. Studies involving compounds structurally related to "2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol" demonstrate good solubility, flexibility, and transparency, along with low moisture absorption and outstanding mechanical properties. These materials offer potential in various high-tech applications, including electronics and photonics, due to their unique optical and dielectric properties (Guan et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO/c1-5-2-3-7(17)6(4-5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKHGSNMOSFCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313109 | |
| Record name | 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol | |
CAS RN |
1992-07-0 | |
| Record name | 1992-07-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



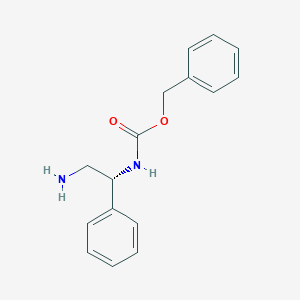
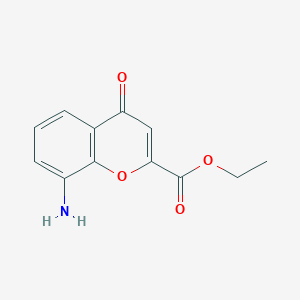
![3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B177203.png)
![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)

![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)
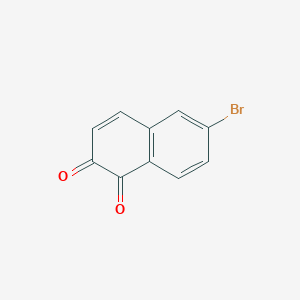




![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B177226.png)

